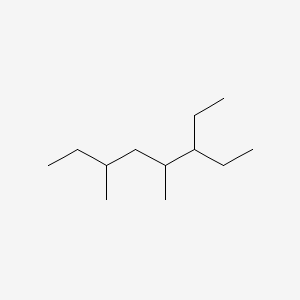

3-Ethyl-4,6-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62183-66-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-4,6-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-10(4)9-11(5)12(7-2)8-3/h10-12H,6-9H2,1-5H3 |

InChI Key |

LLHGAWREVJAITE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)C(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4,6-dimethyloctane

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 3-Ethyl-4,6-dimethyloctane. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data, outlines relevant experimental protocols for property determination, and presents a comparative analysis with its linear isomer, n-dodecane, to contextualize its expected characteristics.

Core Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its physical properties are influenced by its molecular structure, which differs significantly from its straight-chain counterpart, n-dodecane. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and compared with those of n-dodecane to provide a predictive framework.

Data Presentation: A Comparative Summary

The following table summarizes the computed and known properties of this compound alongside the experimentally determined properties of n-dodecane. This comparison highlights the typical influence of branching on the physical characteristics of alkanes.

| Property | This compound | n-Dodecane (Linear Isomer) | Data Source |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | 170.34 g/mol | [1][2] |

| CAS Number | 62183-66-8 | 112-40-3 | [1][2] |

| Boiling Point | Data not available | 216.3 °C | [3] |

| Melting Point | Data not available | -9.6 °C | [3] |

| Density | Data not available | 0.75 g/mL at 25 °C | [3] |

| Solubility in Water | Predicted to be insoluble | Insoluble | [3][4] |

| XLogP3 | 5.8 | 6.1 | [1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical properties of liquid hydrocarbons like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides a reliable measure of the boiling point.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 250 °C)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or hot plate)

-

High-boiling point mineral oil

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.

-

The test tube is securely attached to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

The entire assembly is immersed in an oil bath or the Thiele tube, ensuring the sample is below the oil level.

-

The oil is heated gently and gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the oil bath is allowed to cool slowly.

-

The temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.[5] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper containing a capillary opening

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed (m₂).

-

The mass of the liquid is calculated (m₂ - m₁).

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Purity and Isomer Analysis (Gas Chromatography)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds, making it ideal for assessing the purity of this compound and distinguishing it from other C₁₂H₂₆ isomers.

Apparatus:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for hydrocarbon analysis (e.g., HP-5, DB-5)

-

Helium or nitrogen as the carrier gas

-

Syringe for sample injection

Procedure:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as hexane.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: A temperature program is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 300 °C).

-

Carrier Gas Flow Rate: Set to an optimal rate for the column being used.

-

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to each component in the sample. The retention time (the time it takes for a compound to travel through the column) is used for identification, and the peak area is proportional to the concentration of the compound. The purity of this compound can be determined by the relative area of its corresponding peak.

Structure-Property Relationships

The molecular structure of an alkane has a profound impact on its physical properties. The provided diagrams illustrate the structural differences between linear and branched alkanes and their resulting influence on boiling and melting points.

Caption: Structure-Property Relationship in C₁₂H₂₆ Isomers.

The workflow for determining the key physical properties of a liquid hydrocarbon like this compound is outlined in the following diagram.

Caption: Experimental Workflow for Physical Property Determination.

References

In-depth Technical Guide: 3-Ethyl-4,6-dimethyloctane (CAS 62183-66-8)

This technical guide provides a structured overview of the available information on 3-Ethyl-4,6-dimethyloctane. Due to the limited publicly available data for this specific compound, this document serves as a foundational template that can be populated as more research becomes available.

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Units |

| Molecular Formula | C12H26 | |

| Molecular Weight | 170.34 | g/mol |

| CAS Number | 62183-66-8 | |

| Appearance | Data not available | |

| Boiling Point | Data not available | °C |

| Melting Point | Data not available | °C |

| Density | Data not available | g/cm³ |

| Solubility | Data not available |

Synthesis and Experimental Protocols

Detailed experimental protocols are critical for the replication and advancement of scientific research. Currently, specific synthesis methods for this compound are not widely documented in publicly accessible literature. A generalized workflow for the synthesis of a novel organic compound is presented below.

The synthesis of a target molecule like this compound would typically involve a multi-step process including reaction, workup, purification, and characterization.

Caption: Generalized workflow for organic synthesis.

Potential Signaling Pathways and Biological Interactions

While no specific signaling pathways involving this compound have been identified, a hypothetical pathway illustrates how a small molecule could interact with a biological system. This serves as a template for future research findings.

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Ethyl-4,6-dimethyloctane

This guide provides a detailed analysis of the IUPAC name "3-Ethyl-4,6-dimethyloctane" for researchers, scientists, and drug development professionals. It systematically evaluates the provided name against the established rules of chemical nomenclature to determine its correct and unambiguous representation.

Executive Summary

The chemical name "this compound" is evaluated based on the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). Through a step-by-step analysis of the chemical structure derived from this name, it is determined that the name is incorrect. The longest continuous carbon chain is a nonane (B91170), not an octane (B31449). Applying the IUPAC rules for numbering and substituent prioritization, the correct IUPAC name for this compound is 4-Ethyl-3,5-dimethylnonane . This guide outlines the methodology for arriving at the correct name and provides a structural representation.

Structural Derivation and IUPAC Rule Application

To verify the provided name, we first deduce the chemical structure it represents and then apply the IUPAC nomenclature rules to that structure.

Drawing the Structure from the Provided Name

The name "this compound" implies the following structural features:

-

Parent Chain : An octane chain, which consists of 8 carbon atoms.

-

Substituents :

-

An ethyl group (-CH₂CH₃) at the 3rd carbon position.

-

A methyl group (-CH₃) at the 4th carbon position.

-

A methyl group (-CH₃) at the 6th carbon position.

-

This leads to the following skeletal structure:

Systematic IUPAC Naming Protocol

The following experimental protocol outlines the steps to determine the correct IUPAC name for the derived structure.

Experimental Protocol: IUPAC Name Determination

-

Identify the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified.

-

Number the Parent Chain : The parent chain is numbered from the end that gives the substituents the lowest possible locants (numbers).

-

Identify and Name Substituents : All groups attached to the parent chain are identified and named.

-

Assemble the Full Name : The substituents are listed in alphabetical order, preceded by their locants, followed by the name of the parent chain.

Analysis and Results

Applying the above protocol to the structure derived from "this compound":

Step 1: Identifying the Parent Chain

Upon inspection of the structure, a longer continuous carbon chain than the originally assumed octane chain can be found. By including the ethyl group's carbons, the longest chain is nine carbons long, making the parent alkane nonane .

Step 2: Numbering the Parent Chain

The nonane chain must be numbered to assign the lowest possible locants to the substituents. There are two possible numbering schemes:

-

Scheme A (Left to Right) : This places the substituents at positions 3 (methyl), 5 (ethyl), and 6 (methyl). The locant set is (3, 5, 6).

-

Scheme B (Right to Left) : This places the substituents at positions 4 (methyl), 5 (ethyl), and 7 (methyl). The locant set is (4, 5, 7).

Comparing the two sets of locants at the first point of difference, 3 is lower than 4. Therefore, Scheme A is the correct numbering system .

Step 3: Identifying and Naming Substituents

With the correct numbering, the substituents are:

-

An ethyl group at position 5.

-

A methyl group at position 3.

-

A methyl group at position 6.

Since there are two methyl groups, they are combined using the prefix "di-".

Step 4: Assembling the Full Name

The substituents are listed alphabetically (ethyl before methyl). The prefixes di-, tri-, etc., are not considered for alphabetization.

-

The ethyl group is at position 5: 5-ethyl

-

The methyl groups are at positions 3 and 6: 3,6-dimethyl

Combining these in alphabetical order followed by the parent chain name gives the correct IUPAC name: 5-Ethyl-3,6-dimethylnonane .

Data Presentation

The comparison of the provided name and the correct IUPAC name is summarized in the table below.

| Feature | Provided Name: this compound | Correct IUPAC Name: 5-Ethyl-3,6-dimethylnonane |

| Parent Chain Length | 8 (Octane) | 9 (Nonane) |

| Substituent 1 | Ethyl | Ethyl |

| Locant of Substituent 1 | 3 | 5 |

| Substituent 2 | Methyl | Methyl |

| Locant of Substituent 2 | 4 | 3 |

| Substituent 3 | Methyl | Methyl |

| Locant of Substituent 3 | 6 | 6 |

| Final Locant Set | (3, 4, 6) | (3, 5, 6) |

Visualization

The following diagrams illustrate the logical workflow for IUPAC naming and the final correct structure of the molecule.

Caption: Workflow for determining the systematic IUPAC name of a branched alkane.

Caption: Skeletal structure of 5-Ethyl-3,6-dimethylnonane.

Conclusion

The systematic application of IUPAC nomenclature rules is crucial for the unambiguous identification of chemical compounds. The name "this compound" is an incorrect representation of the intended molecule. The correct IUPAC name is 5-Ethyl-3,6-dimethylnonane , which accurately reflects the longest carbon chain and the positions of the substituents according to established chemical grammar. It is imperative for professionals in research and drug development to adhere to correct IUPAC naming to ensure clarity and avoid ambiguity in scientific communication.

An In-depth Technical Guide to the Physical Properties of Dodecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26), a saturated hydrocarbon, and its numerous isomers are of significant interest across various scientific disciplines, including fuel development, materials science, and as reference compounds in analytical chemistry. With 355 possible structural isomers, the physical properties of these compounds can vary significantly with the degree and position of branching in the carbon chain. This technical guide provides a comprehensive overview of the key physical properties of several dodecane isomers, including boiling point, melting point, density, and viscosity. Detailed experimental protocols for the determination of these properties are also provided to facilitate reproducible research.

Physical Properties of Dodecane Isomers

The physical properties of alkanes are primarily influenced by the strength of the intermolecular van der Waals forces. As the degree of branching increases, the molecules become more compact, leading to a decrease in surface area and a subsequent weakening of these forces. This trend generally results in lower boiling points for more highly branched isomers compared to their linear or less branched counterparts. Melting points, however, are influenced by both intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice. More symmetrical, highly branched isomers can exhibit higher melting points than their linear counterparts.

Below is a compilation of physical property data for n-dodecane and a selection of its branched isomers.

| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Viscosity (cP at 20°C) |

| n-Dodecane | 216.2[1] | -9.6[1] | 0.7495 (at 20°C)[1] | 1.34 |

| 2-Methylundecane (B1362468) | 210[2] | -46.8[2] | ~0.75 | Data not readily available |

| 3-Methylundecane | 211[3] | Data not readily available | Data not readily available | Data not readily available |

| 2,2-Dimethyldecane | 201[4] | -50.8 (estimate)[4][5] | 0.7406[4] | Data not readily available |

| 2,3-Dimethyldecane | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| 2,4-Dimethyldecane | 200.4[6] | -50.8 (estimate)[6] | 0.749[6] | Data not readily available |

| 2,6-Dimethyldecane | ~220[7] | Data not readily available | ~0.74 (at 20°C)[7] | Data not readily available |

| 2,7-Dimethyldecane | 160[8] | Data not readily available | Data not readily available | Data not readily available |

| 2,9-Dimethyldecane (B86642) | 208[9] | -50.8 (estimate)[5] | 0.749[9] | Data not readily available |

| 2,2,4,6,6-Pentamethylheptane | 177-178[10] | Data not readily available | 0.749[11] | Data not readily available |

Experimental Protocols

Accurate determination of physical properties is crucial for the reliable characterization of chemical compounds. The following sections detail standard experimental procedures for measuring the boiling point, melting point, density, and viscosity of dodecane isomers.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Fill the Thiele tube with a suitable heating fluid (e.g., mineral oil) to a level just above the side-arm.

-

Place a small amount of the liquid sample (a few drops) into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the heating fluid.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Melting Point Determination (Capillary Method)

For isomers that are solid at or near room temperature, the melting point can be determined using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the solid isomer

Procedure:

-

Ensure the solid sample is dry and finely powdered.

-

Press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be 2-3 mm high.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range, followed by a slower, more accurate determination (1-2 °C per minute) with a fresh sample.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last of the solid melts (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

Density Determination (Pycnometer Method)

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

-

Insert the stopper carefully. Excess liquid will be forced out through the capillary, ensuring the volume is precisely defined.

-

Wipe any excess liquid from the outside of the pycnometer.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, dry the exterior completely, and weigh it on the analytical balance. Record the mass (m2).

-

To determine the exact volume of the pycnometer, repeat the procedure using a reference liquid of known density at the same temperature (e.g., deionized water). Weigh the pycnometer filled with the reference liquid (m3).

-

Calculate the density of the sample liquid using the following formula: Density of sample = [(m2 - m1) / (m3 - m1)] * Density of reference liquid

Viscosity Determination (Ostwald Viscometer)

The Ostwald viscometer is a simple apparatus for measuring the kinematic viscosity of a liquid by comparing its flow time through a capillary with that of a reference liquid of known viscosity.

Apparatus:

-

Ostwald viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipette and bulb

Procedure:

-

Clean and dry the viscometer thoroughly.

-

Mount the viscometer vertically in a constant temperature water bath.

-

Using a pipette, introduce a precise volume of the liquid sample into the larger bulb of the viscometer.

-

Using a pipette bulb, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.

-

Release the suction and allow the liquid to flow back down through the capillary under gravity.

-

Start the stopwatch precisely when the meniscus passes the upper timing mark.

-

Stop the stopwatch precisely when the meniscus passes the lower timing mark.

-

Repeat the measurement several times to ensure consistency and calculate the average flow time (t_sample).

-

Clean the viscometer and repeat the procedure with a reference liquid of known viscosity and density (e.g., water) at the same temperature to determine its average flow time (t_ref).

-

Calculate the kinematic viscosity of the sample using the following formula: Kinematic viscosity_sample = (Kinematic viscosity_ref * t_sample) / t_ref

-

The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the sample at that temperature.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the physical properties of dodecane isomers.

References

- 1. webqc.org [webqc.org]

- 2. 2-methylundecane [chemister.ru]

- 3. 3-methyl undecane, 1002-43-3 [thegoodscentscompany.com]

- 4. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]

- 8. 2,7-dimethyldecane [stenutz.eu]

- 9. 2,9-dimethyldecane [stenutz.eu]

- 10. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]

- 11. 2,2,4,6,6-Pentamethyl-heptane | 13475-82-6 | FP74954 [biosynth.com]

An In-Depth Technical Guide to the Synthesis of Branched Dodecane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to branched dodecane (B42187) isomers, with a focus on catalytic methods such as hydroisomerization and cracking, as well as classical organic synthesis approaches. Detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows are presented to facilitate understanding and application in research and development settings.

Catalytic Hydroisomerization of n-Dodecane

Hydroisomerization is a key industrial process for converting linear alkanes, such as n-dodecane, into their more valuable branched isomers. This process is typically carried out using bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acidic sites for skeletal rearrangement. The resulting branched alkanes exhibit improved cold-flow properties and higher octane (B31449) or cetane numbers, making them desirable as fuel components.

Reaction Mechanism and Signaling Pathway

The hydroisomerization of n-dodecane over a bifunctional catalyst, such as platinum supported on a zeolite, proceeds through a series of steps involving the formation of a carbenium ion intermediate. The generally accepted mechanism is as follows:

-

Dehydrogenation: n-Dodecane is first dehydrogenated on a metal site (e.g., Pt) to form a dodecene isomer.

-

Protonation: The dodecene isomer diffuses to a Brønsted acid site on the support (e.g., a zeolite) and is protonated to form a secondary dodecyl carbenium ion.

-

Isomerization: The secondary carbenium ion undergoes skeletal rearrangement via a series of hydride and methyl shifts to form more stable tertiary carbenium ions, leading to the formation of mono-branched and multi-branched structures.

-

Deprotonation: The branched carbenium ion is deprotonated to form a branched dodecene isomer.

-

Hydrogenation: The branched dodecene isomer diffuses back to a metal site and is hydrogenated to the final branched dodecane product.

Quantitative Data on Catalyst Performance

The efficiency of n-dodecane hydroisomerization is highly dependent on the catalyst system and reaction conditions. The following tables summarize the performance of various catalysts.

Table 1: Performance of Pt/Zeolite Catalysts in n-Dodecane Hydroisomerization

| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | H₂/Dodecane Ratio | n-Dodecane Conversion (%) | Isododecane Selectivity (%) | Isododecane Yield (%) | Multi-branched/ Mono-branched Ratio |

| Pt/ZSM-22 (unmodified) | 300 | - | - | - | 1.1 | - | - | - |

| Pt/ZSM-22 (NH₄⁺ + (NH₄)₂SiF₆ treated) | 300 | - | - | - | 87.5 | 88.0 | 77.0 | - |

| Pt/ZSM-22-CA-2 (citric acid treated) | - | - | - | - | 89.7 | - | - | - |

| Pt/ZSM-22-CA-3 (citric acid treated) | - | - | - | - | 89.7 | - | - | - |

| Pt/SAPO-11 | 320 | 0.1 | 4.0 | 15 | 76 | 80 | 60.8 | - |

| Pt/SAPO-11 (Sn-promoted) | - | - | - | - | 90 | 90 | 81.0 | - |

| Pt/SAPO-11-10% | - | - | - | - | 93.5 | - | 70.9 | - |

| Pt/HY (SiO₂/Al₂O₃ = 80) | 350 | - | - | - | - | - | 72 | - |

| Pt/ZSM-48 | <300 | - | - | - | ~52 | - | - | - |

| Pt/ZSM-22 | <300 | - | - | - | ~40 | - | - | - |

Table 2: Performance of Ni-Based Catalysts in n-Dodecane Hydroisomerization

| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | H₂/Dodecane Ratio | n-Dodecane Conversion (%) | Isododecane Selectivity (%) | Isododecane Yield (%) |

| Ni₂P/SAPO-11 (3 wt% Ni) | - | - | - | - | - | - | ~65 |

| 6 wt% Ni-W/Al₂O₃ | 300 | 2.0 | - | - | 28 | 94 | 26.3 |

Experimental Protocol for Hydroisomerization of n-Dodecane over Pt/Zeolite

This protocol describes a typical procedure for the hydroisomerization of n-dodecane in a fixed-bed reactor.

1. Catalyst Preparation (Impregnation Method):

-

The zeolite support (e.g., ZSM-22, SAPO-11) is calcined in air at 550°C for 5 hours to remove any organic templates.

-

A solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆), is prepared in deionized water.

-

The calcined zeolite is added to the platinum precursor solution, and the mixture is stirred for several hours at room temperature.

-

The solvent is removed by rotary evaporation.

-

The resulting solid is dried in an oven at 120°C overnight and then calcined in air at 350-400°C for 3-4 hours.

2. Reaction Setup and Procedure:

-

A fixed-bed stainless-steel reactor is packed with the prepared catalyst (typically 0.5-2.0 g).

-

The catalyst is reduced in situ under a flow of hydrogen (H₂) at a temperature of 400-450°C for 2-4 hours.

-

After reduction, the reactor is cooled to the desired reaction temperature (e.g., 250-350°C).

-

n-Dodecane is introduced into the reactor using a high-pressure liquid pump along with a co-feed of hydrogen.

-

The reaction is carried out at a constant temperature and pressure (e.g., 1-4 MPa).

-

The liquid products are collected in a cold trap and analyzed by gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity to various isomers.

Catalytic Cracking of n-Dodecane

Catalytic cracking is a process used to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline-range alkanes and light olefins. When applied to n-dodecane, this process can yield a mixture of smaller branched alkanes and alkenes.

Quantitative Data on Product Yields

The product distribution from n-dodecane cracking is highly dependent on the catalyst and reaction conditions.

Table 3: Product Yields from Catalytic Cracking of n-Dodecane over ZSM-5 Zeolites

| Catalyst (Silica Source) | Synthesis Temperature (°C) | Reaction Temperature (°C) | n-Dodecane Conversion (%) | Light Olefin Yield (wt.%) | Naphthenes & Aromatics Yield (wt.%) |

| ZSM-5 (Fumed Silica) | 180 | 350 | 96.6 | - | - |

| ZSM-5 (TEOS) | 140 | 350 | - | 73.1 | - |

| ZSM-5 (TEOS) | 180 | 350 | - | - | 71.3 |

| ZSM-5-Na | 550 | 4 | 60.3 | Increased | - |

Table 4: Product Yields from Steam Catalytic Cracking of n-Dodecane over Modified Nanozeolite Y

| Catalyst | Reaction Temperature (°C) | n-Dodecane Conversion (%) | Max. Olefin Yield (%) |

| 1 wt% P/Nanozeolite Y | 600 | 97 | 63 |

| Co-modified Nanozeolite Y | 600 | Similar to P-modified | - |

Experimental Protocol for Catalytic Cracking of n-Dodecane

This protocol outlines a general procedure for the catalytic cracking of n-dodecane in a fixed-bed reactor.

1. Catalyst Preparation (Hydrothermal Synthesis of ZSM-5):

-

An aqueous solution of a silica (B1680970) source (e.g., fumed silica, tetraethyl orthosilicate), an aluminum source (e.g., aluminum sulfate), and a structure-directing agent (e.g., tetrapropylammonium (B79313) hydroxide) is prepared.

-

The mixture is heated in an autoclave at a specific temperature (e.g., 140-180°C) for a set duration to facilitate crystallization.

-

The resulting solid is filtered, washed, dried, and calcined to remove the template, yielding the H-ZSM-5 catalyst.

2. Reaction Setup and Procedure:

-

The synthesized catalyst is placed in a fixed-bed reactor.

-

The reactor is heated to the desired reaction temperature (e.g., 400-600°C) under an inert gas flow (e.g., nitrogen).

-

A feed of n-dodecane, often mixed with steam, is introduced into the reactor.

-

The reaction products are passed through a condenser to separate the liquid and gaseous fractions.

-

The gaseous products are analyzed online using a gas chromatograph (GC), and the liquid products are analyzed offline by GC-MS.

Synthesis of Branched Dodecane Isomers via Grignard Reaction

For the targeted synthesis of specific branched dodecane isomers, classical organic synthesis methods such as the Grignard reaction offer high selectivity. This approach typically involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by reduction to the corresponding alkane.

Reaction Pathway and Workflow

The synthesis of a specific branched dodecane, for example, 5-ethyl-5-methylheptane (a C10 isomer for illustration, the principle applies to C12), can be achieved through the following steps:

-

Grignard Reagent Formation: An alkyl halide (e.g., ethyl bromide) reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (ethylmagnesium bromide).

-

Nucleophilic Addition: The Grignard reagent is reacted with a ketone (e.g., 2-heptanone) in a nucleophilic addition reaction to form a tertiary alkoxide.

-

Protonation: The alkoxide is protonated during an aqueous workup to yield the tertiary alcohol (5-ethyl-5-methyl-2-heptanol).

-

Reduction: The tertiary alcohol is then reduced to the final branched alkane. This can be a challenging step and may involve dehydration to an alkene followed by catalytic hydrogenation.

Experimental Protocol for Grignard Synthesis

This protocol provides a general procedure for the synthesis of a branched alkane via a Grignard reaction with a ketone.

1. Preparation of Grignard Reagent:

-

All glassware must be thoroughly dried to exclude moisture.

-

Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of the appropriate alkyl halide in anhydrous diethyl ether or THF is added dropwise to the magnesium. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

-

The reaction mixture is stirred until the magnesium is consumed.

2. Reaction with Ketone:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of the ketone in anhydrous ether is added dropwise to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

3. Workup and Purification:

-

The reaction is quenched by slowly pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting crude tertiary alcohol is purified by column chromatography or distillation.

4. Reduction of Tertiary Alcohol:

-

The purified tertiary alcohol is dehydrated to the corresponding alkene, for example, by heating with a strong acid like phosphoric acid.

-

The alkene is then hydrogenated to the final branched alkane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Table 5: Representative Yields for Grignard Synthesis of Branched Alkanes

| Grignard Reagent | Electrophile | Branched Alkane Product | Reported Yield (%) |

| tert-Butylmagnesium chloride | 1-Iodooctane | 2,2-Dimethyldecane | 75-85 |

| Ethylmagnesium bromide | 3-Pentanone | 3,3-Dimethyl-3-pentanol (intermediate) | 80-90 |

Note: The final yield of the branched alkane will depend on the efficiency of the reduction step.

Conclusion

The synthesis of branched dodecane isomers can be achieved through various methodologies, each with its own advantages and limitations. Catalytic hydroisomerization and cracking are scalable processes suitable for producing mixtures of isomers for fuel applications. The choice of catalyst and reaction conditions allows for some control over the product distribution. For the targeted synthesis of specific, highly pure branched dodecane isomers, classical organic synthesis routes like the Grignard reaction are more appropriate, although they involve multiple steps and may have lower overall yields. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling the informed selection and implementation of synthetic strategies tailored to their specific needs.

A Technical Guide to the Structural Formula of 3-Ethyl-4,6-dimethyloctane

This document provides a detailed examination of the structural formula, physicochemical properties, and standard analytical and synthetic methodologies pertaining to the branched alkane, 3-Ethyl-4,6-dimethyloctane. It is intended for researchers and professionals in the fields of organic chemistry and drug development.

Molecular Structure and Nomenclature

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2][3] As an acyclic branched alkane, its structure is defined by an eight-carbon main chain (octane) with three alkyl substituents: an ethyl group at the third carbon position and two methyl groups at the fourth and sixth carbon positions, respectively.

The International Union of Pure and Applied Chemistry (IUPAC) name is derived by identifying the longest continuous carbon chain and numbering it to assign the lowest possible locants to the substituents.

Structural Representation:

-

Molecular Formula: C12H26

-

Condensed Formula: CH3CH2CH(CH2CH3)CH(CH3)CH2CH(CH3)CH2CH3

-

SMILES String: CCC(CC)C(C)CC(C)CC[1]

Physicochemical Properties

The branched nature of this compound influences its physical properties. The following table summarizes key computed physicochemical data for the molecule.

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | PubChem[1][2] |

| Exact Mass | 170.203450829 Da | PubChem[1] |

| CAS Number | 62183-66-8 | NIST, PubChem[1][2] |

| XLogP3 | 5.8 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[4] |

Logical Framework for IUPAC Nomenclature

The systematic naming of this compound is a logical process based on established IUPAC rules. This workflow ensures a unique and descriptive name for the specific isomeric structure. The process can be visualized as a hierarchical breakdown of the molecule's components.

Experimental Protocols

While specific, published experimental data for this compound is limited due to its nature as a simple, non-commercial alkane, its structure and properties would be determined using standard, well-established protocols in organic chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique would be used to determine the proton environment. The spectrum would show complex multiplets in the aliphatic region (approx. 0.8-1.5 ppm). The integration of these signals would correspond to the number of protons in each unique environment (e.g., CH3 vs. CH2 vs. CH).

-

¹³C NMR: This experiment would identify the number of non-equivalent carbon atoms in the molecule. For this compound, a distinct signal would appear for each unique carbon atom, confirming the C12 framework. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH3, CH2, CH, and quaternary carbons.

-

-

Mass Spectrometry (MS):

-

Protocol: A sample would be ionized (e.g., by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

-

Expected Results: The molecular ion peak (M+) would appear at m/z = 170, confirming the molecular weight. The fragmentation pattern, showing losses of methyl (M-15), ethyl (M-29), and other alkyl fragments, would provide conclusive evidence for the connectivity and branched structure of the molecule.

-

Branched alkanes such as this are not typically synthesized for commercial purposes but can be created for research or as standards. A common laboratory-scale approach involves a Grignard reaction followed by dehydration and hydrogenation.[5]

-

Step 1: Grignard Reagent Formation: An appropriate alkyl halide (e.g., 2-bromobutane) is reacted with magnesium metal in anhydrous ether to form a Grignard reagent.

-

Step 2: Carbonyl Addition: The Grignard reagent is reacted with a suitable ketone or ester (e.g., an ethyl ester) to create a tertiary alcohol with the desired carbon skeleton.[5]

-

Step 3: Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., H2SO4 or H3PO4) to form a mixture of alkenes.[5]

-

Step 4: Hydrogenation: The alkene mixture is hydrogenated using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to saturate the double bond, yielding the final alkane product.[5]

Modern methods may also involve metal-organic coupling reactions or catalytic isomerization and cracking of larger hydrocarbons to produce highly-branched alkanes.[6][7]

References

- 1. This compound | C12H26 | CID 53424944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CAS#:62183-66-8 | Chemsrc [chemsrc.com]

- 4. 3-Ethyl-4,5-dimethyloctane | C12H26 | CID 53426026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Unveiling 3-Ethyl-4,6-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,6-dimethyloctane is a branched-chain alkane with the molecular formula C12H26. While not as extensively studied as some other hydrocarbons, its presence in certain natural contexts and the broader biological activities of related branched alkanes make it a molecule of interest. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its isomers, with a focus on its physicochemical properties, identification, and potential biological relevance.

Physicochemical Properties

Quantitative data for this compound and its biologically relevant isomer, 3-ethyl-2,7-dimethyloctane (B1209469), are summarized below. These properties are critical for analytical method development and for understanding the molecule's behavior in biological systems.

| Property | This compound | 3-ethyl-2,7-dimethyloctane | Source |

| Molecular Formula | C12H26 | C12H26 | [1] |

| Molecular Weight | 170.33 g/mol | 170.33 g/mol | [1] |

| CAS Number | 62183-66-8 | 62183-55-5 | [1] |

| Boiling Point | Not available | 196°C (Predicted) | [2] |

| Melting Point | Not available | -50.8°C (Estimated) | [2] |

| Density | Not available | 0.7546 g/cm³ (Predicted) | [2] |

| LogP | 5.8 (Predicted) | 4.49 (Predicted) | [1][3] |

| Refractive Index | Not available | 1.4229 (Predicted) | [2] |

| Kovats Retention Index | Not available | 1180 (Semi-standard non-polar) | [1] |

Natural Occurrence and Biological Significance

While the discovery of this compound itself is not well-documented in the scientific literature, a closely related isomer, 3-ethyl-2,7-dimethyloctane , has been identified as a significant biological molecule.

Mouse Pheromone

3-ethyl-2,7-dimethyloctane has been identified as a testosterone-dependent urinary sex pheromone in male mice (Mus musculus).[4][5] Its production is under the control of androgen, and it is absent in the urine of castrated males but reappears after testosterone (B1683101) treatment.[4] This compound is believed to act as a releaser pheromone, attracting females and playing a role in reproductive signaling.[4]

Plant Volatile

Branched-chain alkanes are also found as components of plant volatile organic compounds (VOCs). While this compound has not been specifically identified, related compounds have been detected in the essential oil of plants such as Agathis borneensis. The analysis of these compounds is crucial for understanding plant-insect interactions and for the discovery of new bioactive molecules.

Experimental Protocols

Identification of Branched-Chain Alkanes from Natural Sources (e.g., Plant VOCs)

This protocol describes a general method for the collection and analysis of volatile organic compounds from plant headspace using gas chromatography-mass spectrometry (GC-MS).

1. Sample Collection (Headspace Solid-Phase Microextraction - HS-SPME):

-

Enclose the plant material (e.g., leaves, flowers) in a sealed, inert chamber (e.g., a glass desiccator).

-

Expose a solid-phase microextraction (SPME) fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the chamber for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

The sampling time and temperature should be optimized based on the plant species and the volatility of the target analytes.

2. GC-MS Analysis:

-

Injector: Insert the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the analytes.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for separating volatile hydrocarbons.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 200°C.

-

Hold: 2 minutes at 200°C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

3. Data Analysis:

-

Identify the compounds by comparing their mass spectra with reference spectra in a database (e.g., NIST/Wiley library) and by comparing their retention indices with literature values.[1]

Hypothetical Synthesis of this compound

Step 1: Grignard Reaction

-

React 2-bromobutane (B33332) with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, sec-butylmagnesium bromide.

-

In a separate flask, react the Grignard reagent with 4-methyl-2-hexanone. This will result in the formation of the tertiary alcohol, 3-ethyl-4,6-dimethyloctan-3-ol, after acidic workup.

Step 2: Dehydration

-

Treat the resulting alcohol with a strong acid, such as sulfuric acid or phosphoric acid, and heat to induce dehydration. This will produce a mixture of isomeric alkenes.

Step 3: Hydrogenation

-

Subject the alkene mixture to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This will reduce the double bonds to yield the saturated alkane, this compound.

Purification: The final product would require purification, likely through fractional distillation, to separate it from any remaining starting materials or byproducts.

Signaling Pathways and Biological Effects (Hypothetical)

Specific signaling pathways for this compound have not been elucidated. However, long-chain branched alkanes are known to interact with biological systems, primarily due to their lipophilic nature.

Membrane Interactions: Their high hydrophobicity allows them to partition into lipid bilayers, potentially altering membrane fluidity and the function of membrane-bound proteins. This non-specific mechanism could influence various cellular processes.

Pheromonal Signaling: In the case of 3-ethyl-2,7-dimethyloctane, it is detected by the vomeronasal organ in mice, which is responsible for sensing pheromones.[5] This initiates a signal transduction cascade that ultimately leads to a behavioral response in the receiving animal. The exact receptors and downstream signaling molecules are a subject of ongoing research.

Metabolism: While generally considered to be relatively inert, long-chain alkanes can be metabolized by cytochrome P450 enzymes in some organisms, leading to the formation of alcohols and fatty acids.[6]

Visualizations

Caption: Workflow for the identification of volatile branched alkanes.

Caption: Hypothetical synthesis pathway for this compound.

Caption: Hypothetical pheromone signaling pathway.

Conclusion

This compound and its isomers represent an interesting area for further research. While the specific discovery and synthesis of this compound are not well-documented, the established biological role of 3-ethyl-2,7-dimethyloctane as a mouse pheromone highlights the potential for these branched alkanes to have significant biological activity. The experimental protocols and hypothetical pathways provided in this guide offer a foundation for researchers to explore the synthesis, identification, and biological function of this class of molecules. Further investigation is warranted to fully elucidate their roles in chemical ecology and to explore their potential applications in areas such as pest management and as novel therapeutic agents.

References

- 1. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 3-ethyl-2,7-dimethyloctane | CAS#:62183-55-5 | Chemsrc [chemsrc.com]

- 4. 3-Ethyl-2,7-dimethyl octane, a testosterone dependent unique urinary sex pheromone in male mouse (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. House mouse - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermophysical Properties of 3-Ethyl-4,6-dimethyloctane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermophysical properties of 3-Ethyl-4,6-dimethyloctane, a branched alkane with the molecular formula C12H26. Due to a lack of direct experimental data for this specific isomer in publicly available literature, this document focuses on the estimation of its key thermophysical properties through established theoretical models, primarily group contribution methods. For comparative purposes, experimental data for its straight-chain isomer, n-dodecane, is also presented. Furthermore, this guide details the standard experimental protocols for measuring fundamental thermophysical properties of liquid alkanes, providing a framework for future empirical studies. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who require an understanding of the physical behavior of such compounds.

Introduction

This compound is a saturated hydrocarbon and an isomer of dodecane. While the thermophysical properties of linear alkanes are well-documented, data for many branched isomers are scarce. Understanding these properties is crucial for various applications, including chemical process design, formulation of fuels and lubricants, and as reference compounds in analytical chemistry. In the context of drug development, alkanes can serve as non-polar solvents or excipients, and their physical properties influence formulation stability and performance.

This guide addresses the absence of direct experimental data by employing estimation techniques and provides detailed methodologies for acquiring such data.

Estimated Thermophysical Properties of this compound

The thermophysical properties of this compound have been estimated using group contribution methods. These methods are founded on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups. For comparison, experimentally determined values for n-dodecane are provided.

Table 1: Estimated Thermophysical Properties of this compound and Experimental Data for n-Dodecane

| Property | This compound (Estimated) | n-Dodecane (Experimental)[1][2] | Unit |

| Molecular Formula | C12H26 | C12H26 | - |

| Molecular Weight | 170.33 | 170.33 | g/mol |

| Density (at 298.15 K) | ~ 0.76 | 0.749 | g/cm³ |

| Dynamic Viscosity (at 298.15 K) | ~ 1.5 | 1.374 | mPa·s |

| Thermal Conductivity (liquid, at 298.15 K) | ~ 0.12 | 0.135 | W/(m·K) |

| Isobaric Heat Capacity (liquid, at 298.15 K) | ~ 380 | 376.9 | J/(mol·K) |

Note: Estimated values for this compound are derived from group contribution methods and should be considered approximations. Experimental validation is recommended.

Experimental Protocols for Thermophysical Property Measurement

The following sections detail standard experimental methodologies for the determination of key thermophysical properties of liquid alkanes.

Density Measurement

The density of a liquid can be accurately measured using a vibrating tube densimeter.[3][4][5]

-

Principle: A U-shaped tube containing the sample liquid is electromagnetically excited to oscillate at its natural frequency.[5] This frequency is dependent on the mass of the tube and its contents. By measuring the oscillation period, the density of the liquid can be determined with high precision.

-

Apparatus: Vibrating tube densimeter, thermostat for temperature control, and a system for sample injection.

-

Procedure:

-

Calibrate the instrument using two fluids with known densities (e.g., dry air and deionized water).

-

Inject the sample liquid into the cleaned and dried U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the desired temperature, controlled by the thermostat.

-

Measure the oscillation period of the U-tube.

-

Calculate the density using the calibration constants and the measured period.

-

Repeat measurements at different temperatures as required.

-

Viscosity Measurement

The dynamic viscosity of liquid alkanes can be determined using a rolling-ball or rotational viscometer.[3][6]

-

Principle (Rolling-Ball Viscometer): This method measures the time it takes for a ball of known density and diameter to roll a specific distance through the liquid in an inclined tube.[3] The rolling time is proportional to the viscosity of the fluid.

-

Apparatus: Rolling-ball viscometer, temperature-controlled bath, and a stopwatch or electronic timer.

-

Procedure:

-

Fill the viscometer tube with the sample liquid and place it in the temperature-controlled bath.

-

Allow the sample to reach the desired temperature.

-

Incline the tube to a specific angle and release the ball.

-

Measure the time it takes for the ball to travel between two marked points on the tube.

-

Calculate the viscosity using the rolling time, ball and liquid densities, and instrument calibration constants.

-

Thermal Conductivity Measurement

The transient hot-wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids.[7][8][9]

-

Principle: A thin platinum wire immersed in the liquid is heated by a step-wise application of electric current. The wire acts as both a heating element and a resistance thermometer. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding fluid.[9] The short measurement time minimizes the effects of convection.[8]

-

Apparatus: Transient hot-wire apparatus, including a thin platinum wire, a constant current source, a resistance bridge, a data acquisition system, and a temperature-controlled sample cell.

-

Procedure:

-

Place the sample liquid in the measurement cell, ensuring the hot wire is fully submerged.

-

Allow the sample to reach thermal equilibrium.

-

Apply a constant current to the wire for a short duration (typically 1-2 seconds).

-

Record the change in the wire's resistance (and thus temperature) over time.

-

The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.

-

Heat Capacity Measurement

The isobaric heat capacity of liquids can be determined using a differential scanning calorimeter (DSC) or a dedicated microcalorimeter.[10][11]

-

Principle: A known mass of the sample is subjected to a controlled temperature program (e.g., a constant heating rate), and the heat flow required to maintain the same temperature as a reference pan is measured. This heat flow is directly proportional to the heat capacity of the sample.

-

Apparatus: Differential scanning calorimeter, sample pans, and a precision balance.

-

Procedure:

-

Perform a baseline measurement with empty sample and reference pans.

-

Accurately weigh a known reference material (e.g., sapphire) into a sample pan and perform a measurement to calibrate the instrument.

-

Accurately weigh the sample liquid into a hermetically sealed sample pan.

-

Place the sample pan and an empty reference pan in the DSC.

-

Heat the sample at a constant rate over the desired temperature range.

-

Record the heat flow to the sample.

-

Calculate the specific heat capacity by comparing the heat flow of the sample to that of the baseline and the reference material.

-

Visualizations

Experimental Workflow for Thermophysical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the thermophysical properties of a liquid alkane.

Caption: General workflow for experimental property determination.

Conclusion

While direct experimental data for the thermophysical properties of this compound are not currently available in the public domain, this guide provides reliable estimates based on established group contribution methods. Furthermore, the detailed experimental protocols offer a clear path for future empirical studies to determine these properties with high accuracy. The provided information serves as a valuable resource for researchers and professionals requiring an understanding of the physical characteristics of this and similar branched alkanes for modeling, process design, and formulation development.

References

- 1. Dodecane [webbook.nist.gov]

- 2. Dodecane (CAS 112-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. sweet.ua.pt [sweet.ua.pt]

- 4. researchgate.net [researchgate.net]

- 5. calnesis.com [calnesis.com]

- 6. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 7. researchgate.net [researchgate.net]

- 8. calnesis.com [calnesis.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

3-Ethyl-4,6-dimethyloctane GC-MS analysis protocol

An Application Note and Protocol for the GC-MS Analysis of 3-Ethyl-4,6-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument setup, and data analysis. The provided methodologies are designed to ensure reliable and reproducible qualitative and quantitative analysis of this branched-chain alkane, which is relevant in various fields including petrochemical analysis and as a reference standard in research and quality control.

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. This application note outlines a complete workflow from sample receipt to final data analysis.

Predicted Quantitative Data

The following table summarizes the key identifiers for this compound. The retention time is an estimate based on the analysis of similar branched alkanes on a non-polar column, and the major mass fragments are predicted based on established fragmentation patterns of branched alkanes.[1][2][3][4]

Table 1: Key Identifiers and Predicted GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C12H26 | [5] |

| Molecular Weight | 170.33 g/mol | [5][6][7] |

| CAS Number | 62183-66-8 | [5][7] |

| Predicted Retention Time | ~10-12 minutes | |

| Predicted Major m/z Fragments | 57, 71, 85, 99, 113, 141 | [1][3][4] |

| Molecular Ion (M+) | 170 (likely low abundance or absent) | [1][3] |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is recommended for liquid samples.

3.1.1. Materials

-

High-purity volatile solvent (e.g., hexane (B92381) or pentane)

-

This compound standard

-

Internal standard (e.g., n-Dodecane)

-

2 mL autosampler vials with PTFE-lined septa

-

Micropipettes

-

Vortex mixer

-

Centrifuge (optional)

3.1.2. Procedure

-

Solvent Selection: Dissolve the sample containing this compound in a high-purity volatile solvent such as hexane or pentane.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

-

Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Internal Standard: For enhanced quantitative accuracy, add an internal standard (e.g., n-Dodecane) at a known concentration to all standards and samples.

-

Sample Dilution: Dilute the unknown sample with the chosen solvent to ensure the concentration of this compound falls within the calibration range.

-

Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.

-

Particulate Removal: If the sample contains particulates, centrifuge the vial and transfer the supernatant to a clean vial, or filter the sample using a 0.22 µm PTFE syringe filter.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

Table 2: Recommended GC-MS Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet | Split/Splitless |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature: 50 °C, hold for 2 min. Ramp to 250 °C at 10 °C/min. Hold at 250 °C for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-300 |

| Scan Speed | 1000 amu/s |

| Transfer Line Temp. | 280 °C |

Data Analysis

-

Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its expected retention time. Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern. The fragmentation of branched alkanes is dominated by cleavage at the branching points, leading to the formation of more stable carbocations.[1][2][3][4] For this compound, expect to see prominent peaks corresponding to the loss of alkyl groups at the ethyl and methyl branches. The molecular ion peak at m/z 170 is often of low abundance or absent in the mass spectra of highly branched alkanes.[1][3]

-

Quantitative Analysis:

-

Integrate the peak area of the target compound and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in unknown samples using the generated calibration curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

- 1. GCMS Section 6.9.2 [people.whitman.edu]

- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. This compound | C12H26 | CID 53424944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:62183-66-8 | Chemsrc [chemsrc.com]

- 7. This compound [webbook.nist.gov]

Application Notes and Protocols for the Synthesis of 3-Ethyl-4,6-dimethyloctane via Alkylation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the branched alkane 3-Ethyl-4,6-dimethyloctane. The protocols herein describe two robust alkylation methodologies: a Grignard-based synthesis and a Corey-House synthesis. These methods are foundational in organic synthesis for the construction of complex carbon skeletons.

Introduction

This compound is a saturated hydrocarbon with a highly branched structure, making it a molecule of interest in fields such as fuel research, as a reference compound in analytical chemistry, and as a building block in organic synthesis. Its precise synthesis is crucial for obtaining high-purity samples for these applications. The following protocols detail two effective strategies for the construction of this molecule, leveraging common and versatile alkylation techniques.

Method 1: Grignard Reagent-Based Synthesis

This approach involves the synthesis of a tertiary alcohol via the addition of a Grignard reagent to a ketone, followed by dehydration and subsequent hydrogenation to yield the target alkane. This multi-step process offers a reliable route to highly substituted alkanes.

Experimental Protocol

Step 1: Synthesis of 3-Ethyl-4,6-dimethyloctan-3-ol via Grignard Reaction

-

Reaction Setup: A three-necked round-bottom flask is flame-dried and equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings are added to the flask.

-

Grignard Reagent Formation: A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Reaction with Ketone: Once the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of 4-methyl-2-hexanone (B86756) in anhydrous diethyl ether is then added dropwise from the dropping funnel.

-

Reaction Completion and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Workup and Isolation: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-ethyl-4,6-dimethyloctan-3-ol.

Step 2: Dehydration of 3-Ethyl-4,6-dimethyloctan-3-ol

-

The crude tertiary alcohol is treated with a dehydrating agent such as sulfuric acid or phosphoric acid.

-

The mixture is heated to induce the elimination of water, producing a mixture of alkene isomers.

Step 3: Hydrogenation of the Alkene Mixture

-

The alkene mixture is dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of palladium on carbon (Pd/C) is added.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by GC or TLC).

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound.

-

Purification is achieved by fractional distillation.

Quantitative Data for Grignard-Based Synthesis

| Parameter | Value | Reference Analogy |

| Grignard Formation | ||

| 2-Bromobutane | 1.0 eq | [1] |

| Magnesium Turnings | 1.2 eq | [2] |

| Solvent | Anhydrous Diethyl Ether | [1] |

| Reaction with Ketone | ||

| 4-Methyl-2-hexanone | 1.0 eq | General Grignard Protocol |

| Reaction Temperature | 0 °C to Room Temp. | [1] |

| Reaction Time | 1-2 hours | [2] |

| Dehydration | ||

| Dehydrating Agent | H₂SO₄ or H₃PO₄ | [3] |

| Temperature | Heat | [3] |

| Hydrogenation | ||

| Catalyst | 10% Pd/C | [3] |

| Hydrogen Pressure | 1 atm to 50 psi | [3] |

| Overall Yield (Hypothetical) | 60-70% | Estimated from similar syntheses |

Workflow for Grignard-Based Synthesis

Caption: Workflow for the Grignard-based synthesis of this compound.

Method 2: Corey-House Synthesis

The Corey-House synthesis provides a more direct route for coupling two alkyl fragments. This method involves the preparation of a lithium dialkylcuprate (Gilman reagent) which then reacts with an alkyl halide to form the desired carbon-carbon bond.[4]

Experimental Protocol

Step 1: Preparation of sec-Butyllithium (B1581126)

-

Reaction Setup: A flame-dried, three-necked flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Lithium metal is added to the flask containing anhydrous diethyl ether.

-

Formation of Alkyllithium: A solution of 2-bromobutane in anhydrous diethyl ether is added slowly to the lithium dispersion. The reaction is initiated, often with gentle warming, and then maintained at a gentle reflux.

Step 2: Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, copper(I) iodide is suspended in anhydrous diethyl ether and cooled to -78 °C.

-

Formation of Gilman Reagent: The freshly prepared sec-butyllithium solution is added dropwise to the copper(I) iodide suspension. The reaction mixture is stirred at low temperature to ensure the complete formation of the Gilman reagent.

Step 3: Coupling Reaction

-

Addition of Alkyl Halide: To the Gilman reagent at -78 °C, a solution of 3-bromo-2-methylpentane in anhydrous diethyl ether is added slowly.

-

Reaction Completion: The reaction is allowed to warm slowly to room temperature and stirred for several hours.

-

Workup and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound.

Quantitative Data for Corey-House Synthesis

| Parameter | Value | Reference Analogy |

| Alkyllithium Formation | ||

| 2-Bromobutane | 1.0 eq | [4] |

| Lithium Metal | 2.0 eq | [4] |

| Solvent | Anhydrous Diethyl Ether | [4] |

| Gilman Reagent Formation | ||

| sec-Butyllithium | 2.0 eq | [4] |

| Copper(I) Iodide | 1.0 eq | [4] |

| Temperature | -78 °C | [5] |

| Coupling Reaction | ||

| 3-Bromo-2-methylpentane | 1.0 eq | [5] |

| Reaction Temperature | -78 °C to Room Temp. | [5] |

| Reaction Time | 2-4 hours | [5] |

| Overall Yield (Hypothetical) | 70-80% | Estimated from similar syntheses |

Workflow for Corey-House Synthesis

Caption: Workflow for the Corey-House synthesis of this compound.

Safety Precautions

-

Both Grignard reagents and organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous solvents are essential for the success of these reactions.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reactions involving pyrophoric reagents should be performed in a fume hood and with appropriate fire-extinguishing equipment readily available.

Conclusion

The synthesis of this compound can be effectively achieved through either a Grignard-based approach or a Corey-House synthesis. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the successful synthesis of this and other highly branched alkanes.

References

Application Notes & Protocols: Analysis of 3-Ethyl-4,6-dimethyloctane in Petroleum Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,6-dimethyloctane is a branched alkane that can be found in various petroleum products. As a specific C12 hydrocarbon isomer, its presence and concentration can be of interest in several areas of petroleum geochemistry and environmental analysis. Branched alkanes can serve as important biomarkers, providing insights into the origin, thermal maturity, and biodegradation of crude oil.[1][2][3][4] The analysis of such compounds is crucial for oil exploration, fingerprinting oil spills for source identification, and understanding the complex composition of petroleum mixtures.[1][3][5]

This document provides detailed application notes and protocols for the analysis of this compound in petroleum samples using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[1][3][6]

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of complex hydrocarbon mixtures found in petroleum.[1][3][6] The gas chromatograph separates the individual components of a sample based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing a unique mass spectrum for each component that allows for its identification and quantification.

Expected Mass Spectrum of this compound (C12H26)

While a specific, publicly available mass spectrum for this compound was not found in the NIST database[7], the fragmentation pattern of branched alkanes is well-understood. The molecular ion peak (M+) for C12H26 would be at m/z 170.[8] However, for alkanes, the molecular ion is often weak or absent. The mass spectrum would be characterized by a series of fragment ions corresponding to the loss of alkyl groups. Common fragments for branched alkanes include clusters of peaks separated by 14 mass units (CH2 groups). The fragmentation will preferentially occur at the branching points, leading to more stable secondary and tertiary carbocations. Therefore, significant peaks would be expected from the cleavage at the ethyl and methyl branches of the octane (B31449) backbone.

Quantitative Data Presentation

The following table is a template for presenting quantitative data for this compound in various petroleum samples. Researchers should populate this table with their own experimental data.

| Sample ID | Petroleum Type | Concentration of this compound (µg/g or ng/µL) | Method of Quantification | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Sample-001 | Light Crude | User-defined | External Standard | User-defined | User-defined |